Hexadecylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

hexadecylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPSFRXPDJVJMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549385 |

Source

|

| Record name | Hexadecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-17-9 |

Source

|

| Record name | P-Hexadecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexadecylphosphonic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Amphiphile

Hexadecylphosphonic acid (HDPA), a C16 alkylphosphonic acid, represents a cornerstone molecule in the field of surface science and materials engineering. Its deceptively simple structure—a long, hydrophobic hydrocarbon tail coupled with a highly reactive phosphonic acid headgroup—belies a rich and complex chemical behavior that enables its use in advanced applications ranging from corrosion inhibition to the fabrication of nanoelectronic devices.[1] This guide moves beyond a simple recitation of data to provide researchers, scientists, and drug development professionals with a foundational understanding of HDPA's chemical properties, the causality behind its reactivity, and validated protocols for its application.

Molecular Structure and Physicochemical Properties

At its core, HDPA (C₁₆H₃₅O₃P) is a bifunctional molecule designed for interfacial activity. The hexadecyl chain provides a robust, non-polar segment that drives self-assembly through van der Waals interactions, while the phosphonic acid moiety serves as a powerful anchor to a wide variety of metal and metal oxide surfaces.[1][2]

Core Physicochemical Data

A summary of the fundamental properties of this compound is presented below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₅O₃P | [3][4] |

| Molecular Weight | 306.42 g/mol | [3][4] |

| CAS Number | 4721-17-9 | [3][4] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Melting Point | 88-99 °C (range varies with purity) | [5] |

| Purity | Typically >97% |

Acidity and Diprotic Nature

Unlike monoprotic carboxylic acids, phosphonic acids are diprotic, meaning they can donate two protons. This property is fundamental to their interaction with surfaces and their pH-dependent behavior in solution. The acidity of the two protons (pKa₁ and pKa₂) differs significantly.

-

First Dissociation (pKa₁): The first proton is strongly acidic, with a pKa₁ typically in the range of 2.3 - 2.4 for alkylphosphonic acids. This is considerably more acidic than a comparable carboxylic acid (e.g., stearic acid, pKa ~4.9), a difference attributed to the electron-withdrawing nature of the phosphoryl (P=O) group which stabilizes the resulting phosphonate anion.

-

Second Dissociation (pKa₂): The second proton is much less acidic, with a pKa₂ in the range of 7.7 - 8.0 .

This diprotic nature means that the charge state of the HDPA headgroup can be tuned by adjusting the pH of the environment, which in turn influences its solubility and binding kinetics to surfaces.

Solubility Profile

The dual nature of the HDPA molecule dictates its solubility. The long hydrocarbon tail imparts significant hydrophobicity, while the polar phosphonic acid headgroup provides affinity for polar solvents.

-

Aqueous Solubility: HDPA is sparingly soluble in neutral water due to the dominance of the hydrophobic alkyl chain. However, its solubility in water increases significantly in basic conditions (pH > pKa₂) due to the deprotonation of the phosphonic acid headgroup to form the more soluble phosphonate salt.[6]

-

Organic Solubility: HDPA is soluble in various polar organic solvents that can interact with the phosphonic acid headgroup via hydrogen bonding. It is generally less soluble in non-polar solvents. While exact quantitative data for HDPA is not widely published, data from shorter-chain analogs and general principles provide a reliable guide.

| Solvent | Solubility | Rationale & Causality |

| Water (neutral) | Sparingly Soluble | The C16 hydrophobic chain dominates, limiting interaction with the polar water molecules.[6] |

| Ethanol, Methanol | Soluble | The alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the phosphonic acid headgroup.[2][7] |

| Tetrahydrofuran (THF) | Soluble | THF is a polar aprotic solvent that can accept hydrogen bonds, facilitating the dissolution of HDPA. It is a common solvent for SAM deposition.[3][8] |

| Chloroform, Dichloromethane | Moderately Soluble | These less polar solvents can solvate the alkyl chain but interact less effectively with the polar headgroup, resulting in moderate solubility. |

| Hexane, Toluene | Poorly Soluble | Non-polar solvents cannot effectively solvate the highly polar phosphonic acid headgroup, leading to poor solubility.[7] |

Reactivity and Interfacial Chemistry

The utility of HDPA is almost entirely derived from the reactivity of its phosphonic acid headgroup, particularly its ability to form robust, self-assembled monolayers (SAMs) on various oxide surfaces.

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of an HDPA SAM on a hydroxylated metal oxide surface (e.g., TiO₂, SiO₂, Al₂O₃) is a two-stage process involving initial physisorption followed by covalent bond formation (chemisorption).[9][10] This process, often facilitated by methods like "Tethering by Aggregation and Growth" (T-BAG), involves heating to drive the condensation reaction.[3][8]

The phosphonic acid headgroup can bind to the metal oxide surface in several coordination modes. The specific mode depends on factors like the nature of the substrate, surface hydration, and deposition conditions.

// Edges for binding modes P1 -> M1 [label="Monodentate"]; P2 -> M1 [label="Bidentate (Bridging)"]; P2 -> M2 [label=""]; P3 -> M1 [label="Tridentate (Bridging)"]; P3 -> M2 [label=""]; P3 -> M3 [label=""];

// Invisible edges for alignment {rank=same; M1; M2; M3;} {rank=same; P1; P2; P3;} } }

Caption: Potential binding modes of phosphonic acid to a metal oxide surface.[8][11]

-

Monodentate: One P-O-Metal bond is formed.

-

Bidentate: Two P-O-Metal bonds are formed, either bridging two metal atoms or chelating a single metal atom.

-

Tridentate: Three P-O-Metal bonds are formed, bridging multiple metal atoms. This mode is often favored as it leads to highly stable, well-ordered monolayers.[11]

The formation of these P-O-Metal covalent bonds results in a monolayer that is significantly more hydrolytically and thermally stable than those formed by thiols on gold or many silanes on oxides.[12][13]

Corrosion Inhibition

The ability of HDPA to form dense, hydrophobic, and strongly chemisorbed monolayers makes it an excellent corrosion inhibitor, particularly for metals like steel, aluminum, and copper alloys. The mechanism is twofold:

-

Barrier Formation: The tightly packed, long alkyl chains create a hydrophobic barrier that repels water and corrosive ions (e.g., Cl⁻) from the metal surface.

-

Adhesion Promotion: The strong phosphonate-metal bond ensures the protective layer remains intact even under harsh conditions, preventing delamination which is a common failure mode for other coatings.

Spectroscopic and Thermal Characterization

Verifying the integrity of HDPA and characterizing its binding to a surface are critical experimental steps.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the presence of HDPA and elucidating its binding mechanism to a surface.

| Wavenumber (cm⁻¹) | Assignment | Significance & Interpretation |

| ~2850 - 2960 | C-H (stretch) | Strong, sharp peaks confirming the presence of the long alkyl (hexadecyl) chain.[14] |

| ~2300 - 2700 | O-H (stretch) of P-OH | Very broad absorption characteristic of the hydrogen-bonded hydroxyl groups of the phosphonic acid. Disappearance of this band upon binding to a surface is a key indicator of covalent bond formation.[15] |

| ~1250 | P=O (stretch) | A strong band present in the free acid. This peak often disappears or shifts to lower wavenumbers (~1100 cm⁻¹) upon deprotonation and formation of P-O-Metal bonds, indicating a change from a double bond to delocalized single bonds in a bidentate or tridentate configuration.[14][16] |

| ~950 - 1100 | P-O (stretch) | This region is complex but shows significant changes upon surface binding. The emergence of strong, broad bands around 1100 cm⁻¹ is indicative of phosphonate-surface bond formation.[16] |

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is highly specific for analyzing phosphorus-containing compounds. With 100% natural abundance and a spin of ½, it provides sharp, easily interpretable signals.[13] For an alkylphosphonic acid like HDPA, the proton-decoupled spectrum will show a single sharp peak.

-

Expected Chemical Shift: The chemical shift for alkylphosphonic acids (R-P(=O)(OH)₂) typically falls within the range of -5 to +25 ppm relative to the 85% H₃PO₄ standard.[17] The exact shift can be influenced by solvent and concentration.

Thermal Stability (Thermogravimetric Analysis - TGA)

-

~200-350°C: Initial degradation may involve the condensation of phosphonic acid groups, releasing water.

-

>350°C: Scission of the C-P bond and decomposition of the alkyl chain, leading to significant mass loss.

Caption: Expected workflow for Thermogravimetric Analysis of HDPA.

Validated Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the synthesis, application, and analysis of this compound.

Protocol: Synthesis of this compound

This protocol describes a common and reliable method for synthesizing HDPA via the hydrolysis of its diethyl phosphonate precursor. The causality is based on the acid-catalyzed cleavage of the P-O-Et ester bonds.

Materials:

-

Diethyl hexadecylphosphonate

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized Water

-

Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

Procedure:

-

Reaction Setup: Combine diethyl hexadecylphosphonate (1 equivalent) and concentrated HCl (10-15 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reflux: Heat the mixture to reflux (typically ~110°C) with vigorous stirring. The reaction is often biphasic initially.

-

Monitoring: Allow the reaction to proceed for 8-12 hours. The reaction can be monitored by ³¹P NMR, observing the shift from the phosphonate ester signal to the phosphonic acid signal.

-

Workup: Cool the reaction mixture to room temperature. Add toluene to the flask and remove the volatiles (water, excess HCl, toluene) by rotary evaporation. This azeotropic removal of water helps to drive the hydrolysis to completion. Repeat this step 2-3 times.

-

Isolation: The resulting crude product will be a waxy solid. It can be further purified by recrystallization from a suitable solvent like acetonitrile or by washing with a non-polar solvent like hexane to remove any unreacted starting material.

-

Validation: The final product should be a white to off-white solid. Confirm its identity and purity using ¹H NMR, ³¹P NMR, and by measuring its melting point.

Protocol: Formation of an HDPA SAM on a Silicon Wafer

This protocol utilizes the Tethering by Aggregation and Growth (T-BAG) method to form a high-quality, covalently bonded monolayer on a silicon wafer with a native oxide layer (SiO₂/Si).

Materials:

-

Silicon wafer coupons (e.g., 1 cm x 1 cm)

-

This compound (HDPA)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, reagent grade

-

Deionized water

-

Beakers, tweezers

-

Sonicator bath

-

Oven capable of 120-140°C

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning (Critical Step): The quality of the SAM is directly dependent on the cleanliness of the substrate.

-

Sonicate the silicon coupons in deionized water for 10 minutes.

-

Sonicate in methanol for 10 minutes.

-

Dry the coupons under a stream of dry nitrogen.

-

Optional: For rigorous cleaning, use a piranha solution (H₂SO₄/H₂O₂) or an oxygen plasma treatment to remove all organic contaminants and ensure a fully hydroxylated surface.

-

-

Solution Preparation: Prepare a 1 mM solution of HDPA in anhydrous THF. For example, dissolve 30.6 mg of HDPA in 100 mL of anhydrous THF.

-

Deposition (T-BAG Method):

-

Place the cleaned silicon coupon vertically in a small beaker.

-

Add the 1 mM HDPA/THF solution until the coupon is fully submerged.

-

Allow the solvent to evaporate slowly at room temperature in a fume hood over several hours. As the solvent level drops, a monolayer of HDPA will physisorb onto the substrate surface.[8]

-

-

Annealing (Chemisorption Step): Place the coated coupons in an oven and heat at 140°C for 24-48 hours.[3] This thermal treatment provides the energy needed for the condensation reaction to occur, forming covalent Si-O-P bonds.

-

Rinsing: After cooling, remove any unbound, excess HDPA by sonicating the coupons in fresh THF for 5 minutes, followed by a final rinse with methanol.

-

Drying & Storage: Dry the coupons under a stream of nitrogen and store in a desiccator or nitrogen-filled container until characterization.

-

Validation: The formation of a hydrophobic monolayer can be immediately verified by measuring the static water contact angle, which should be >100°. Further characterization can be done with XPS and FTIR to confirm chemical composition and bonding.

Protocol: Evaluating Corrosion Inhibition with Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines a standard procedure for testing the performance of an HDPA monolayer as a corrosion inhibitor on a steel substrate.

Materials:

-

HDPA-coated steel coupon (Working Electrode)

-

Platinum or Graphite rod/mesh (Counter Electrode)

-

Saturated Calomel Electrode (SCE) or Ag/AgCl Electrode (Reference Electrode)

-

Electrochemical cell (glass)

-

Potentiostat with a Frequency Response Analyzer (FRA) module

-

3.5% NaCl in deionized water (corrosive electrolyte)

Procedure:

-

Cell Setup:

-

Assemble the three-electrode electrochemical cell. The HDPA-coated steel coupon is the working electrode, with a defined surface area (e.g., 1 cm²) exposed to the electrolyte.

-

Place the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize IR drop.

-

Place the counter electrode in the cell, ensuring it does not obstruct the path between the reference and working electrodes.

-

Fill the cell with the 3.5% NaCl solution.

-

-

Stabilization: Allow the system to stabilize for 30-60 minutes and measure the Open Circuit Potential (OCP). The EIS measurement will be centered around this potential.

-

EIS Measurement:

-

Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) around the OCP.

-

Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.

-

Record the resulting AC current response to calculate the impedance at each frequency.

-

-

Data Analysis:

-

Plot the data as Nyquist (Z'' vs Z') and Bode (Impedance magnitude |Z| and phase angle vs. frequency) plots.

-

For a high-quality, protective coating, the Bode plot should show very high impedance values at low frequencies (>10⁸ Ω·cm²).

-

Model the data using an equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters like coating capacitance (Cc) and charge transfer resistance (Rct). A high Rct value indicates excellent corrosion resistance.

-

-

Validation: Compare the impedance data of the HDPA-coated steel with an uncoated (control) steel coupon. The coated sample should exhibit significantly higher impedance, confirming the protective nature of the monolayer.

Caption: Schematic of a three-electrode setup for EIS corrosion testing.

References

-

Hiyka. n-Hexadecylphosphonic Acid. [Link]

-

Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). NASA Technical Reports Server. [Link]

-

Schwartz, J., et al. (2011). Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications. PubMed Central. [Link]

-

Reinste Nano Ventures. n-Hexadecylphosphonic acid, tech. [Link]

-

Investigation of the Degree of Functionalization and Colloidal Stability of Shell‐by‐Shell Functionalized TiO2 Nanoparticles as a Function of different Phosphonic Acid Chain Lengths. ResearchGate. [Link]

-

Vandenberg, E. T., et al. (2007). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. PubMed Central. [Link]

-

Vandenberg, E. T., et al. (2007). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. ACS Publications. [Link]

-

Nie, H., et al. (2006). Delivering Octadecylphosphonic Acid Self-Assembled Monolayers on a Si Wafer and Other Oxide Surfaces. Semantic Scholar. [Link]

-

Hanson, E. L., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. [Link]

-

Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. ResearchGate. [Link]

-

Schematic diagram of the experimental setup for electrochemical impedance spectroscopy. ResearchGate. [Link]

-

31P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. [Link]

-

31-P NMR SPECTROSCOPY. SlideShare. [Link]

-

Steffen, A. 31P chemical shifts. [Link]

-

Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. [Link]

-

Sevrain, M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

-

Determination and correlation of solubility of phenylphosphonic acid in selected solvents. ResearchGate. [Link]

-

Wilkie, C. A., et al. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

The solubility of phosphoric acid in different solvents. enzymecode. [Link]

-

PubChem. This compound. [Link]

-

Lasia, A. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]

-

Keglevich, G. (2020). Product Class 15: Alkylphosphonic Acids and Derivatives. Science of Synthesis. [Link]

-

Kaiser, R. I., et al. (2018). An Infrared Spectroscopic Study Toward the Formation of Alkylphosphonic Acids and Their Precursors in Extraterrestrial Environments. PubMed Central. [Link]

-

Van der Mynsbrugge, J., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Taylor, P. A., et al. (1990). The Adsorption and Thermal Decomposition of PH3 on Si(111)-(7x7). Defense Technical Information Center. [Link]

-

Electrochemical Impedance Spectroscopy Of Epoxy-Coated Steel Exposed To Dead Sea Water. ResearchGate. [Link]

-

Hoffmann, T., et al. (2012). Investigation of thermal decomposition of phosphonic acids. Semantic Scholar. [Link]

-

LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Popov, K., et al. (2002). Syntheses, characterizations, and single-crystal X-ray structures of soluble titanium alkoxide phosphonates. PubMed. [Link]

-

Sevrain, M., et al. (2017). Phosphonic acid: preparation and applications. PubMed Central. [Link]

-

Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

A.B. Morgan, et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed Central. [Link]

- Seidell, A. (1919).

-

Shodex. Solubility of Saturated Fatty Acids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97 4721-17-9 [sigmaaldrich.com]

- 5. This compound 97 4721-17-9 [sigmaaldrich.com]

- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 7. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 8. princeton.edu [princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. An Infrared Spectroscopic Study Toward the Formation of Alkylphosphonic Acids and Their Precursors in Extraterrestrial Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 18. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epublications.marquette.edu [epublications.marquette.edu]

Hexadecylphosphonic acid CAS number and molecular weight.

An In-Depth Technical Guide to Hexadecylphosphonic Acid for Advanced Research Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (HDPA) has emerged as a critical molecule in materials science and nanotechnology, primarily owing to its capacity to form highly ordered, robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. Its unique bifunctional nature, combining a tenacious phosphonic acid anchoring group with a long, hydrophobic alkyl chain, allows for precise control over surface properties such as wettability, corrosion resistance, and biocompatibility. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of HDPA, including its fundamental physicochemical properties, the mechanistic principles of its surface binding, and its applications in advanced fields, particularly in the development of nanoparticle-based platforms. We will explore the causality behind its utility, provide validated experimental protocols, and offer insights into its role in creating sophisticated materials for biomedical applications.

Core Properties and Specifications

This compound, also known as n-Hexadecylphosphonic acid or HDPA, is the cornerstone of many surface modification strategies. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 4721-17-9 | [1][2] |

| Molecular Weight | 306.42 g/mol | [1][2] |

| Molecular Formula | C₁₆H₃₅O₃P | [1][2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 88-93 °C | [3] |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

| Synonyms | n-Hexadecylphosphonic acid, Cetylphosphonic acid | [1][2] |

The Science of Surface Functionalization: Mechanism of Action

The efficacy of HDPA as a surface modifying agent is rooted in the chemistry of its phosphonic acid headgroup. Unlike more commonly known anchors like thiols (for noble metals) or silanes, phosphonic acids form exceptionally stable, covalent-like bonds with a wide range of metal oxide surfaces, including titania (TiO₂), zirconia (ZrO₂), alumina (Al₂O₃), iron oxides (FeₓOᵧ), and zinc oxide (ZnO).[3]

The binding process is a condensation reaction between the hydroxyl groups (-OH) of the phosphonic acid and the native hydroxyl groups present on the metal oxide surface. This reaction results in the formation of highly stable, hydrolysis-resistant Metal-Oxygen-Phosphorus (M-O-P) bonds. The multidentate nature of the phosphonate headgroup allows for several binding configurations, which provides a stronger and more resilient attachment compared to monodentate anchors like carboxylic acids.

This robust binding allows for the formation of dense, well-ordered self-assembled monolayers (SAMs). The long C16 alkyl chains align due to van der Waals forces, creating a highly hydrophobic ("water-repelling") surface. Quantitative analysis via contact angle goniometry confirms this, with HDPA-modified surfaces typically exhibiting water contact angles greater than 110-120°, transforming a hydrophilic oxide surface into a hydrophobic one.[4][5]

| Surface | Treatment | Water Contact Angle (Advancing) | Implication | Citation(s) |

| Silicon Oxide (SiO₂) | Untreated | < 30° | Hydrophilic | [6] |

| Silicon Oxide (SiO₂) | HDPA SAM | ~110° | Highly Hydrophobic | [7] |

| Aluminum Oxide (Al₂O₃) | Untreated | < 20° | Hydrophilic | [4] |

| Aluminum Oxide (Al₂O₃) | HDPA SAM | ~120° | Highly Hydrophobic | [4] |

Applications in Research and Drug Development

The primary utility of HDPA lies in its ability to precisely engineer surface chemistry. This capability is leveraged across numerous fields, from preventing corrosion on metals to creating dielectric layers in organic electronics. For drug development professionals, the most pertinent applications involve the functionalization of nanoparticles.

Stabilizing Nanoparticle Platforms

Many inorganic nanoparticles with therapeutic or diagnostic potential (e.g., iron oxide for MRI contrast, titania or zirconia as inert carriers) are synthesized in aqueous media and have hydrophilic surfaces. HDPA is used to:

-

Control Particle Growth and Size: During synthesis, HDPA can act as a capping agent, controlling the size and shape of the resulting nanoparticles.

-

Create Stable Colloidal Dispersions: By coating the nanoparticles, HDPA renders them dispersible in non-polar organic solvents, which is often a necessary intermediate step for further functionalization or for incorporation into polymer matrices.[8]

-

Form a Foundation for Advanced Drug Delivery Systems: An HDPA monolayer provides a well-defined, hydrophobic surface on a nanoparticle core. This forms a stable platform that can be further engineered for drug delivery.

Engineering Nanoparticles for Drug Delivery

While HDPA itself is not a therapeutic agent, it is a critical enabling component in the design of multifunctional drug delivery systems.[9][10] The HDPA layer serves as the initial, stabilizing foundation upon which more complex functionalities are built.

A common strategy in nanomedicine is to create "stealth" nanoparticles that can evade the body's immune system (specifically, the mononuclear phagocyte system), leading to longer circulation times and increased probability of reaching a target site, such as a tumor.[11] This is often achieved by attaching polyethylene glycol (PEG) to the nanoparticle surface.

The HDPA monolayer can serve as a primer layer. In a "shell-by-shell" approach, an HDPA-coated nanoparticle can be made water-dispersible again by adding an amphiphilic molecule (like a phospholipid-PEG conjugate) that intercalates its hydrophobic tail with the HDPA layer, exposing the hydrophilic PEG chains to the aqueous environment. This creates a stable, PEGylated nanoparticle ready for systemic administration. Targeting ligands (antibodies, peptides, etc.) can be attached to the distal end of the PEG chains to direct the nanoparticle to specific cells.[11][12]

Experimental Protocols

Trustworthy and reproducible protocols are essential for scientific integrity. Below is a validated, step-by-step methodology for the surface functionalization of metal oxide nanoparticles with HDPA.

Protocol 1: Surface Functionalization of Zirconia (ZrO₂) Nanoparticles

Objective: To form a hydrophobic, self-assembled monolayer of HDPA on the surface of pre-synthesized ZrO₂ nanoparticles.

Materials:

-

Zirconia (ZrO₂) nanoparticle aqueous suspension (e.g., 10-20 wt%).

-

This compound (HDPA), ≥97% purity.

-

High-purity solvent (e.g., ethanol or a toluene/ethanol mixture).

-

Centrifuge capable of >10,000 x g.

-

Ultrasonic bath or probe sonicator.

-

Round-bottom flask and reflux condenser.

Methodology:

-

Nanoparticle Preparation:

-

In a 50 mL round-bottom flask, add a calculated amount of the ZrO₂ nanosuspension (e.g., corresponding to 10 mmol of ZrO₂).

-

Dilute the suspension with distilled water or ethanol to ensure adequate mixing.

-

-

HDPA Solution Preparation:

-

Prepare a solution of HDPA in a suitable solvent. The molar ratio of ZrO₂ to HDPA can be varied, but a ratio of 50:1 to 25:1 is a good starting point for achieving dense surface coverage.

-

Causality Note: Using a slight excess of HDPA ensures complete surface reaction. The choice of solvent is critical; non-polar solvents like toluene can promote better-ordered monolayers, but co-solvents like ethanol may be needed to aid solubility and dispersion.[13]

-

-

Reaction/Functionalization:

-

Slowly add the HDPA solution to the stirred ZrO₂ nanodispersion in the flask.

-

Fit the flask with a reflux condenser and heat the mixture to 80-100°C.

-

Allow the reaction to proceed under vigorous stirring for 4-12 hours.

-

Causality Note: Heating provides the activation energy for the condensation reaction between the phosphonic acid and the surface hydroxyl groups, ensuring efficient and robust bond formation.

-

-

Purification (Self-Validation Step):

-

After the reaction, cool the suspension to room temperature.

-

Transfer the suspension to centrifuge tubes. Centrifuge at high speed (e.g., 12,000 x g) for 15-20 minutes to pellet the functionalized nanoparticles.

-

Discard the supernatant, which contains unreacted HDPA and byproducts.

-

Re-disperse the nanoparticle pellet in fresh, pure solvent (e.g., ethanol) using sonication.

-

Repeat this centrifugation/re-dispersion wash cycle at least 3 times. This is a critical self-validating step to ensure that only covalently bound HDPA remains, removing any physisorbed molecules.

-

-

Final Product & Verification:

-

After the final wash, dry the purified HDPA-functionalized nanoparticles under vacuum.

-

The final product should be a fine, white powder that is now hydrophobic. This can be qualitatively verified by observing its behavior in water (it should not disperse).

-

For quantitative verification, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of C-H stretching from the alkyl chains, and Thermogravimetric Analysis (TGA) can quantify the amount of organic material grafted onto the nanoparticle surface.

-

Safety and Handling

According to GHS classifications, this compound is considered a skin and eye irritant.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100).

-

Synthesis of the phosphonic acid PAR¹.

-

n-Hexadecylphosphonic Acid.

-

Statistical Contact Angle Analyses with the High-Precision Drop Shape Analysis (HPDSA) Approach: Basic Principles and Applications.

-

Rapid Octadecylphosphonic Acid Self-Assembled Monolayer Formation on Cu for Etch Inhibition: Characterizations Using Sum Frequency Generation Vibrational Spectroscopy.

-

Development of multifunctional nanoparticles for targeted drug delivery and noninvasive imaging of therapeutic effect.

-

n-Hexadecylphosphonic acid, tech.

-

Water contact angle measurements of HDPE and Co-PA powder vs. the gas composition after 1 h and 40 days of treatment.

-

Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires.

-

Functionalized Particles Designed for Targeted Delivery.

-

Phosphonic acid: preparation and applications.

-

Process for preparing alkylphosphonic acids.

-

This compound 97 4721-17-9.

-

Self-assembled monolayers of octadecylphosphonic acid and polymer films: Surface chemistry and chemical structures studied by...

-

Polymeric Engineering of Nanoparticles for Highly Efficient Multifunctional Drug Delivery Systems.

-

New dihexadecyldithiophosphate SAMs on gold provide insight into the unusual dependence of adsorbate chelation on substrate morphology in SAMs of dialkyldithiophosphinic acids.

-

Biofunctionalized Targeted Nanoparticles for Therapeutic Applications.

-

Water Contact Angle as a Quantitative Measure of Total Polyethylene Surface Energy.

-

This compound 97 4721-17-9.

-

This compound | C16H35O3P.

-

Surface-wetting characterization using contact-angle measurements.

Sources

- 1. This compound 97 4721-17-9 [sigmaaldrich.com]

- 2. This compound | C16H35O3P | CID 13783525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 4721-17-9 [sigmaaldrich.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of multifunctional nanoparticles for targeted drug delivery and noninvasive imaging of therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biofunctionalized Targeted Nanoparticles for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Hexadecylphosphonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Hexadecylphosphonic Acid

This compound (HDPA) is a fascinating molecule characterized by its bifunctional nature. It possesses a long, nonpolar hexadecyl (C16) alkyl chain, rendering a significant portion of the molecule hydrophobic, and a polar phosphonic acid head group (-P(O)(OH)₂), which is hydrophilic and capable of strong interactions. This amphiphilic character is the primary determinant of its solubility in various media and is the foundation for its widespread use in surface modification, particularly in the formation of self-assembled monolayers (SAMs) on metal oxide surfaces. Understanding and controlling the solubility of HDPA is paramount for its application in diverse fields, from creating protective hydrophobic coatings to its use in the synthesis of nanoparticles.

This technical guide provides an in-depth exploration of the factors governing the solubility of this compound in organic solvents, offers qualitative solubility predictions, and details experimental protocols for precise solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for comprehending its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₅O₃P | |

| Molecular Weight | 306.42 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 96-99 °C |

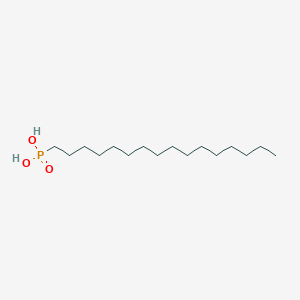

The molecule's structure, with its long hydrocarbon tail and polar phosphonic acid head, is the key to its solubility characteristics.

Caption: Molecular structure of this compound.

The Science of Solubility: Key Influencing Factors

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. For this compound, a nuanced understanding of this principle is required, considering its dual chemical nature.

Solvent Polarity

The polarity of the solvent plays a critical role.

-

Nonpolar Solvents: These solvents, such as hexane and toluene, will readily interact with the long, nonpolar alkyl chain of HDPA through van der Waals forces. However, they are poor solvents for the highly polar phosphonic acid head group.

-

Polar Solvents: Polar solvents can be further categorized:

-

Polar Protic Solvents: Solvents like ethanol and methanol possess hydroxyl (-OH) groups that can act as both hydrogen bond donors and acceptors. This allows them to interact favorably with the phosphonic acid head group of HDPA.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have large dipole moments and can act as hydrogen bond acceptors, but they lack a hydrogen bond donating hydroxyl group. Their interaction with the phosphonic acid head will be different from that of protic solvents.

-

Hydrogen Bonding

The phosphonic acid group of HDPA is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding are more likely to effectively solvate this part of the molecule, thereby increasing solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and facilitates the dissolution process.

A Qualitative Guide to the Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can effectively solvate the polar phosphonic acid head through hydrogen bonding, while the alkyl portion of the solvent has some affinity for the C16 chain of HDPA. |

| Polar Aprotic Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These solvents can act as hydrogen bond acceptors, interacting with the phosphonic acid head. Their overall polarity allows for some solvation of the entire molecule. |

| Nonpolar Aprotic Solents | Toluene, Chloroform | Low to Moderate | These solvents will primarily interact with the long alkyl chain. The low polarity makes them poor solvents for the phosphonic acid head, limiting overall solubility. |

| Nonpolar Aliphatic Solvents | Hexane, Cyclohexane | Very Low | The significant mismatch in polarity between these solvents and the phosphonic acid head group leads to very poor solubility. |

| Aqueous Solutions | Water | Sparingly Soluble | The long hydrophobic tail dominates, leading to low solubility in water. |

It is crucial to note that these are predictions. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Practical Approach

For researchers and drug development professionals, obtaining accurate solubility data is often a necessary preliminary step. The following are established methods for determining the solubility of a solid compound like this compound in an organic solvent.

The Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant without disturbing the solid residue.

-

Quantification: Determine the concentration of this compound in the sampled solution. A common method for non-volatile solutes is gravimetric analysis:

-

Weigh an empty, clean container.

-

Add the sampled supernatant to the container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue.

-

The difference in weight gives the mass of dissolved this compound.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Conclusion: A Molecule of Tunable Interactions

The solubility of this compound in organic solvents is a complex interplay of its dual hydrophobic and hydrophilic nature with the properties of the solvent. While a lack of extensive, publicly available quantitative data necessitates experimental determination for specific applications, a solid understanding of the underlying chemical principles of polarity and hydrogen bonding allows for reasoned solvent selection. The methodologies outlined in this guide provide a robust framework for researchers to precisely determine the solubility of this compound, enabling its effective use in the development of advanced materials and technologies.

References

-

Hiyka. n-Hexadecylphosphonic Acid. [Link]

-

enzymecode. (2025, March 28). The solubility of phosphoric acid in different solvents. [Link]

-

Dependence of the solubility on temperature. (n.d.). In University of Debrecen. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

enzymecode. (2025, March 21). Phosphoric acid's solubility in various solvents. [Link]

-

Gelest, Inc. (2017, February 27). This compound. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Zhu, Y., et al. (2016). Prediction of solubility properties from transfer energies for acidic phosphorus-containing rare-earth extractants using implicit solvation model. RSC Advances, 6(30), 25337-25344. [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Carl ROTH. (n.d.). This compound, 1 g, CAS No. 4721-17-9. [Link]

-

ResearchGate. (2025, August 7). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Reinste Nano Ventures. (n.d.). n-Hexadecylphosphonic acid, tech. [Link]

-

Solubility of Things. (n.d.). Phosphonic acid. [Link]

-

Fernando Amat Bioimaging Research. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Cheméo. (n.d.). Chemical Properties of phosphonic acid (CAS 13598-36-2). [Link]

-

ResearchGate. (2019, September 23). How i can resolve solubility issue of polyvinyl phosphonic acid polymers?[Link]

-

ResearchGate. (n.d.). Synthesis of the phosphonic acid PAR¹. [Link]

-

Savjani, K. T., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2008–2027. [Link]

- Google Patents. (n.d.). US6420598B1 - Process for preparing alkylphosphonic acids.

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). Phosphonic acid, P-octadecyl-. [Link]

-

Guha, R. (2010, February 26). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

Safety and handling precautions for Hexadecylphosphonic acid.

An In-Depth Technical Guide to the Safe Handling of Hexadecylphosphonic Acid

Introduction

This compound (HDPA), also known as n-hexadecylphosphonic acid, is an organophosphorus compound with a long alkyl chain, making it valuable in materials science, particularly for the formation of self-assembled monolayers (SAMs) on metal oxide surfaces.[1] Its ability to modify surface properties lends it to applications in creating protective hydrophobic coatings, enhancing biocompatibility of medical devices, and in the fabrication of electronic components. While invaluable in research and development, its chemical nature as a phosphonic acid derivative necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a synthesized, field-proven framework for handling HDPA safely and effectively. The protocols herein are designed as self-validating systems, grounded in authoritative data to ensure the highest standards of laboratory safety.

Chemical and Physical Identity

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. HDPA is a solid at room temperature, typically appearing as a white to off-white powder or crystalline solid.[2][3]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][4] |

| Synonyms | HDPA, n-Hexadecylphosphonic acid | [2][4] |

| CAS Number | 4721-17-9 | [1][3][4] |

| Molecular Formula | C₁₆H₃₅O₃P | [3][4][5] |

| Molecular Weight | 306.42 g/mol | [1][5] |

| Physical State | Solid (Crystal, Powder) | [2][3][4] |

| Melting Point | 88 - 99 °C | [1][2] |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its irritant properties. The primary risks are associated with direct contact and inhalation of its dust form.

GHS Classification:

-

Hazard Statements:

-

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[4]

-

Toxicological Profile and Routes of Exposure:

-

Skin Contact: Causes skin irritation.[4] Short-term exposure can produce immediate irritation, while prolonged or repeated contact may be corrosive to the skin and mucous membranes.[4]

-

Eye Contact: Causes serious eye irritation upon contact with the solid or dust particles.[3][4]

-

Inhalation: Inhaling dust may cause irritation to the respiratory tract.[4]

-

Ingestion: May be harmful if swallowed.[4]

It is crucial for laboratory personnel to recognize that while one supplier may classify this substance as non-hazardous[2], multiple other safety data sheets and chemical databases classify it as an irritant.[3][4][5] Therefore, a conservative approach is mandated, and the material should always be handled as if it possesses the potential to cause skin and eye irritation. This discrepancy underscores the critical importance of consulting the specific SDS provided by the manufacturer for the exact lot of material being used.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls

The primary engineering control for handling solid HDPA is to minimize dust generation and inhalation.

-

Ventilation: Always handle this compound in a well-ventilated area.[4][6] A certified chemical fume hood or a ventilated enclosure with local exhaust is highly recommended, especially when transferring or weighing the powder.[4]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4][7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical, task-dependent decision.

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of dust generation or splashing.[4][8] Contact lenses should not be worn when handling this material.[4]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended for their chemical resistance to phosphonic acids.[4] Gloves should be inspected for tears or holes before each use. After handling, gloves should be removed using the proper technique to avoid skin contamination and disposed of as chemical waste.

-

Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4][6] For larger-scale operations, a chemical-resistant apron may be necessary.[8]

-

Respiratory Protection: If engineering controls are insufficient to prevent dust inhalation, or during spill cleanup, respiratory protection is required.[4] A full-face respirator with appropriate particulate filters should be used by trained personnel.[6]

Standard Operating Procedures for Safe Handling

Adherence to a standardized protocol minimizes risk during routine laboratory work.

-

Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure the area is clean and uncluttered. Confirm that an emergency spill kit and waste container are nearby.

-

Don PPE: Put on all required PPE as determined by your risk assessment (see Figure 1).

-

Handling:

-

Post-Handling:

-

Decontaminate the work surface.

-

Carefully remove PPE, avoiding self-contamination.

-

Wash hands and other exposed areas thoroughly with mild soap and water after handling is complete and before leaving the work area.[4]

-

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated place, away from direct sunlight and heat.[2][3][4] The storage area should be secured against unauthorized access.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]

-

Incompatible Materials: While some sources report no known incompatibilities[4], it is best practice for acids to be stored separately from strong oxidizing agents, metals, and bases.[7]

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Accidental Release Measures (Spill Cleanup)

For a small spill of solid this compound:

-

Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate unnecessary personnel from the area.[4]

-

Assess & Secure: Assess the spill size and potential for dust dispersal. If the spill is large or if dust is airborne, evacuate and call for emergency response.

-

Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection, chemical goggles, a face shield, protective clothing, and gloves.[4]

-

Contain: Prevent the spill from spreading or entering drains.[4]

-

Clean Up:

-

Do NOT use a dry brush or compressed air, as this will generate dust.

-

Gently cover the spill with an inert absorbent material.

-

Carefully sweep or shovel the material into a suitable, labeled container for chemical waste disposal.[4]

-

-

Decontaminate: Wipe the spill area with a wet paper towel or cloth, then wash with soap and water.[9] All cleanup materials (absorbent, towels, etc.) must be placed in the hazardous waste container.

-

Dispose: Seal and label the waste container and dispose of it according to institutional and local regulations.[4]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[3][4]

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek immediate medical advice. | [3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. | [3][4] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical advice/attention. | [3][4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical advice/attention. | [3][4][7] |

Fire-Fighting Measures

-

Combustibility: this compound is not considered combustible.[4]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire.[4]

-

Hazardous Combustion Products: In a fire, thermal decomposition may produce toxic fumes, including carbon dioxide and phosphorus oxides.[4]

-

Protective Equipment: Firefighters must wear full protective equipment and a self-contained breathing apparatus (SCBA).[4] Do not enter the fire area without proper protection.[4]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed container.

-

Disposal: Dispose of waste in a safe manner in accordance with all local, state, and federal regulations.[4][8] Do not dispose of waste into the sewer system or release it to the environment.[4][6] Disposal should be handled by a licensed chemical waste disposal company.[6]

References

-

Gelest, Inc. (2017). This compound Safety Data Sheet. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

-

VelocityEHS. (2015). Phosphoric Acid Safety Tips. [Link]

-

StudyRaid. (2025). Proper storage conditions for phosphoric acid. [Link]

-

PhosphonicS. (n.d.). SAFETY DATA SHEET. [Link]

-

Hiyka. (n.d.). n-Hexadecylphosphonic Acid. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Scribd. (n.d.). Phosphonic Acid Safety Guide. [Link]

-

University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

-

CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

University of Guelph. (2015). Direction and the proper response procedure for a chemical spill. [Link]

-

Princeton University EHS. (n.d.). Chemical Spill Procedures. [Link]

Sources

- 1. This compound 97 4721-17-9 [sigmaaldrich.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. tcichemicals.com [tcichemicals.com]

- 4. gelest.com [gelest.com]

- 5. This compound | C16H35O3P | CID 13783525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ehs.com [ehs.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. ehs.utk.edu [ehs.utk.edu]

Synthesis of Hexadecylphosphonic Acid: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Hexadecylphosphonic Acid in Advanced Applications

This compound (HDPA) is a long-chain alkylphosphonic acid that has garnered significant interest across various scientific disciplines, including materials science, nanotechnology, and notably, drug development.[1] Its amphiphilic nature, characterized by a long, hydrophobic hexadecyl tail and a hydrophilic phosphonic acid headgroup, allows it to form highly ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces.[1] This property is pivotal for the surface modification of nanoparticles and other materials, enabling the creation of stable, functionalized interfaces for a range of applications.[1] In the realm of drug development, the phosphonic acid moiety serves as a stable mimic of phosphate groups, making HDPA and similar long-chain phosphonates valuable for bone targeting and as components in advanced drug delivery systems like liposomes.[2] The robust carbon-phosphorus (C-P) bond in phosphonates offers superior stability against chemical and enzymatic degradation compared to the more labile phosphate ester (P-O-C) bond, a crucial attribute for enhancing the in vivo half-life of therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles that govern these transformations.

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and reliable method for synthesizing this compound is a two-step process. The first step involves the formation of a dialkyl hexadecylphosphonate intermediate via the Michaelis-Arbuzov reaction. This is followed by the hydrolysis of the phosphonate ester to yield the final phosphonic acid.

Step 1: Synthesis of Diethyl Hexadecylphosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the creation of a carbon-phosphorus bond.[3] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a dialkyl alkylphosphonate.[3][4]

Causality Behind Experimental Choices:

-

Reactants: Triethyl phosphite is a commonly used phosphite due to its reactivity and the fact that the resulting ethyl groups on the phosphonate ester can be readily cleaved in the subsequent hydrolysis step. 1-Bromohexadecane is the preferred alkyl halide as bromides are more reactive than chlorides, and iodides, while even more reactive, are often more expensive and can sometimes lead to side reactions.[5]

-

Reaction Conditions: The reaction is typically performed neat (without a solvent) at an elevated temperature (150-160 °C).[4] The high temperature is necessary to overcome the activation energy for both the initial SN2 attack and the subsequent dealkylation of the phosphonium intermediate.[4] Driving off the ethyl bromide byproduct as it forms helps to push the reaction to completion.

Experimental Protocol: Synthesis of Diethyl Hexadecylphosphonate

Materials:

-

1-Bromohexadecane (C₁₆H₃₃Br)

-

Triethyl phosphite (P(OEt)₃)

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle with a stirrer

-

Vacuum source

Procedure:

-

To a round-bottom flask, add 1-bromohexadecane.

-

Add an excess of triethyl phosphite (typically 1.5 to 2 equivalents) to the flask.

-

Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Ethyl bromide will begin to distill off as it is formed. Continue the reaction until the distillation of ethyl bromide ceases (typically 4-8 hours).

-

After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

-

The crude diethyl hexadecylphosphonate can be purified by vacuum distillation or used directly in the next step.

Diagram of the Michaelis-Arbuzov Reaction:

Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of diethyl hexadecylphosphonate.

Step 2: Hydrolysis of Diethyl Hexadecylphosphonate to this compound

The final step in the synthesis is the cleavage of the phosphonate ester to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a widely used and effective method for this transformation.[6]

Causality Behind Experimental Choices:

-

Reagent: Concentrated hydrochloric acid is a strong acid that effectively catalyzes the hydrolysis.[6] The reaction proceeds in two consecutive steps, with the cleavage of the second ester group being the rate-determining step.[7]

-

Reaction Conditions: Refluxing the reaction mixture ensures a sufficiently high temperature to drive the hydrolysis to completion.[6] The use of an excess of hydrochloric acid helps to ensure complete protonation of the phosphonate ester, facilitating nucleophilic attack by water.

Experimental Protocol: Hydrolysis of Diethyl Hexadecylphosphonate

Materials:

-

Diethyl hexadecylphosphonate

-

Concentrated hydrochloric acid (HCl)

-

Dioxane (optional, to improve solubility)

-

Toluene

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add diethyl hexadecylphosphonate.

-

Add an excess of concentrated hydrochloric acid (e.g., 6 M HCl in water). If the phosphonate is not fully soluble, a co-solvent like dioxane can be added.[6]

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by ³¹P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the water and excess HCl by distillation, followed by azeotropic distillation with toluene to remove the final traces of water.[5]

-

The resulting crude this compound can be purified by recrystallization.

Diagram of the Hydrolysis of Diethyl Hexadecylphosphonate:

Caption: Stepwise acidic hydrolysis of diethyl hexadecylphosphonate to this compound.

Alternative Synthesis Pathways

While the Michaelis-Arbuzov reaction followed by hydrolysis is the most common route, other methods for the synthesis of alkylphosphonic acids exist, which may be advantageous in specific contexts.

-

Reaction of Alkyl Halides with Trialkyl Phosphites Followed by Silylation: An alternative to acidic hydrolysis for the dealkylation of the phosphonate ester is the use of bromotrimethylsilane (TMSBr) followed by methanolysis. This method, often referred to as the McKenna procedure, proceeds under milder, neutral conditions and can be beneficial when acid-sensitive functional groups are present in the molecule.[8]

-

Direct Synthesis from Phosphorous Acid and Olefins: A more direct route involves the reaction of phosphorous acid with a long-chain olefin, such as 1-hexadecene. However, this reaction often suffers from low yields and the formation of side products, making it less favorable for the synthesis of pure this compound.[9]

Purification and Characterization

Purification:

Crude this compound is typically a waxy solid. The most common method for its purification is recrystallization .

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For long-chain alkylphosphonic acids, which can be sticky and difficult to handle, a mixed solvent system is often employed.[11] Common solvent pairs include ethanol/water, acetone/water, or acetonitrile/water.[12][13] The process involves dissolving the crude product in a minimum amount of the hot solvent in which it is more soluble, followed by the slow addition of the "anti-solvent" (the solvent in which it is less soluble) until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

Characterization:

The structure and purity of the synthesized this compound are typically confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the long alkyl chain, including a triplet for the terminal methyl group and a complex multiplet for the methylene groups. The protons on the carbon adjacent to the phosphorus atom will show coupling to the phosphorus nucleus.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[14] this compound will exhibit a single sharp peak in the proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of alkylphosphonic acids.[14] Monitoring the disappearance of the phosphonate ester peak and the appearance of the phosphonic acid peak is an effective way to follow the progress of the hydrolysis reaction.[7]

-

Quantitative Data Summary:

| Synthesis Step | Typical Reagents | Typical Conditions | Typical Yield |

| Michaelis-Arbuzov | 1-Bromohexadecane, Triethyl phosphite | Neat, 150-160 °C, 4-8 h | 70-90% |

| Acidic Hydrolysis | Diethyl hexadecylphosphonate, Conc. HCl | Reflux, 12-24 h | 80-95% |

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development, particularly in the formulation of drug delivery systems.

-

Liposome Formulation: The amphiphilic nature of HDPA allows it to be incorporated into the lipid bilayer of liposomes.[15][16] The long hexadecyl chain integrates into the hydrophobic core of the bilayer, while the hydrophilic phosphonic acid headgroup is exposed to the aqueous environment. This can enhance the stability of the liposome and provide a means for surface functionalization.[17]

-

Targeted Drug Delivery: The phosphonic acid headgroup has a strong affinity for calcium ions, which can be exploited for targeting drugs to bone tissue. By incorporating HDPA or drug-HDPA conjugates into drug delivery systems, it is possible to achieve preferential accumulation in bone, which is beneficial for the treatment of bone diseases such as osteoporosis and bone cancer.

-

Self-Assembled Monolayers for Biomedical Coatings: The ability of HDPA to form dense, stable SAMs on metal oxide surfaces is utilized to create biocompatible coatings on medical implants and devices.[18] These coatings can reduce non-specific protein adsorption and improve the integration of the implant with surrounding tissue.

Conclusion

The synthesis of this compound is a well-established process, with the Michaelis-Arbuzov reaction followed by acidic hydrolysis being the most robust and widely used method. By understanding the chemical principles behind each step and carefully controlling the reaction conditions, researchers can reliably produce high-purity HDPA for a variety of advanced applications. Its unique combination of a long alkyl chain and a phosphonic acid headgroup provides a versatile platform for surface modification and the development of innovative drug delivery systems, underscoring its importance in the fields of materials science and pharmaceutical research.

References

-

Keglevich, G., & Bálint, E. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Stability of Long-Chain Alkyl Phosphonates.

- Bialek, M. J., et al. (2018). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. New Journal of Chemistry, 42(15), 12476-12483.

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

- Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.

- Ali, K. A., & El-Al, A. A. (1977). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 55(21), 3740-3750.

- Grokipedia. (n.d.). Michaelis–Arbuzov reaction.

- Wang, D., et al. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Omega, 6(51), 35689–35698.

- Anderson, M. O. (2011). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. University of New Hampshire.

- Bálint, E., et al. (2019).

-

Aitken, R. A., et al. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates. Organic Chemistry Portal. [Link]

- Eibl, H., & Engel, J. (1988). Synthesis of Hexadecylphosphocholine (Miltefosine). In Methods in Enzymology (Vol. 169, pp. 615-619). Academic Press.

- BenchChem. (2025). Challenges in the synthesis and purification of Thiol-PEG3-phosphonic acid.

- Stiegler, L. M., et al. (2021). Synthesis of the phosphonic acid PAR¹.

- Raman, A., et al. (2010). Formation of Nanosized Phosphonic Acid Self Assembled Monolayers on Cobalt-Chromium Alloy for Potential Biomedical Applications. Journal of Biomedical Nanotechnology, 6(2), 135-142.

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.

- Clariant Produkte (Deutschland) GMBH. (2002). Process for preparing alkylphosphonic acids. U.S.

- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.

- Sosnowska, A., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3296.

- University of California, Irvine. (n.d.).

- Hanson, E. L., et al. (2007). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). The Journal of Physical Chemistry C, 111(35), 13077–13084.

- Chiguru, S., et al. (2012). Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. Journal of the American Chemical Society, 134(1), 241-249.

- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- University of Rochester, Department of Chemistry. (n.d.).

- Al-Kady, A., & Gaber, M. (2017). Advanced drug delivery via self-assembled monolayer-coated nanoparticles.

- University of Ottawa. (n.d.). 31 Phosphorus NMR.

- Beletskaya, I. P., et al. (2013). Chemoselective synthesis of long-chain alkyl-H-phosphinic acids via one-pot alkylation/oxidation of red phosphorus with alkyl-PEGs as recyclable micellar catalysts. Organic & Biomolecular Chemistry, 11(30), 4991-4996.

- Hong, S.-B., & Raushel, F. M. (2004). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chiral solvating agents. Tetrahedron: Asymmetry, 15(13), 2093-2098.

- Sevrain, C., et al. (2017). Phosphonic acid: Preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213.

- Savignac, P., & Teulade, M.-P. (1990). Phosphonic acid (1-formylbutyl)-, diethyl ester. Organic Syntheses, 69, 152.

- Murali, D., et al. (2022).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- ResearchGate. (2013).

- ResearchGate. (n.d.).

- Hsu, C.-W., et al. (2010). Self-assembled monolayers of 2-(thienyl)hexylphosphonic acid on native oxide surface of silicon fabricated by air-liquid interface-assisted method. Journal of Colloid and Interface Science, 345(2), 373-380.

- Gajda, T. (2009). Product Class 15: Alkylphosphonic Acids and Derivatives. In Science of Synthesis (Vol. 42, pp. 679-782). Georg Thieme Verlag.

- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.

- Daraee, H., et al. (2022). Liposomes: structure, composition, types, and clinical applications. Journal of Nanoparticle Research, 24(5), 1-22.

- YouTube. (2013).

- Kumar, P., & Singh, R. (2017). Liposomes for Drug Delivery.

- Conte, C., et al. (2018). trans-Double Bond-Containing Liposomes as Potential Carriers for Drug Delivery. Molecules, 23(10), 2636.

- Ashley, G. W., et al. (2014). Synthetic lipids for drug delivery. eScholarship, University of California.

- Daraee, H., et al. (2016). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. Journal of Biomedical Materials Research Part A, 104(3), 779-793.

Sources

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. US6420598B1 - Process for preparing alkylphosphonic acids - Google Patents [patents.google.com]

- 10. mt.com [mt.com]